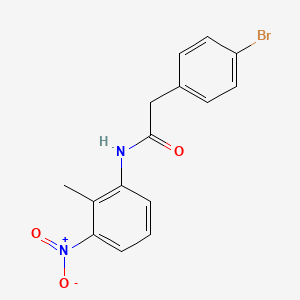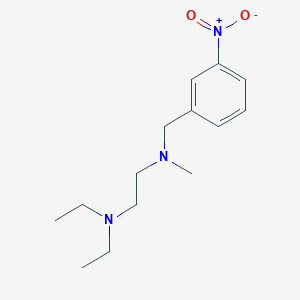
5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is commonly used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes.
Mechanism of Action
5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the flow of calcium ions into the cell. This results in a decrease in the excitability of the neuron and a reduction in synaptic plasticity. The NMDA receptor is involved in many important physiological processes, including learning and memory, synaptic plasticity, and neuronal development.
Biochemical and Physiological Effects:
5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It can induce neuronal cell death, alter synaptic plasticity, and impair learning and memory. It has also been shown to have anti-inflammatory and anticonvulsant effects.
Advantages and Limitations for Lab Experiments
5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide is a potent and selective antagonist of the NMDA receptor, making it a valuable tool for studying the role of the receptor in various physiological and pathological processes. However, its potency and non-competitive mechanism of action can make it difficult to interpret experimental results. In addition, its effects can be long-lasting, which can complicate experimental design.
Future Directions
There are many areas of future research that could benefit from the use of 5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide. One area is the study of the role of the NMDA receptor in psychiatric disorders such as schizophrenia and depression. Another area is the development of new drugs that target the NMDA receptor for the treatment of neurological disorders. Finally, the use of 5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide in combination with other drugs or therapies could provide new insights into the mechanisms underlying these disorders.
Synthesis Methods
5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide can be synthesized by reacting 3,5-dichloroaniline with 2-methoxybenzoic acid to form 5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide. The reaction is catalyzed by a dehydrating agent such as thionyl chloride or phosphorous oxychloride. The resulting product can be purified by recrystallization from a suitable solvent.
Scientific Research Applications
5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide is widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. It has been shown to be effective in animal models of neurological disorders such as stroke, epilepsy, and traumatic brain injury. It is also used to study the mechanisms underlying learning and memory, addiction, and pain.
properties
IUPAC Name |
5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO2/c1-20-13-3-2-8(15)7-12(13)14(19)18-11-5-9(16)4-10(17)6-11/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWNPLZBFWZEIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5756150.png)

![N-(4-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5756163.png)
![5-{[3-(acetylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5756166.png)
![ethyl 2-(butyrylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B5756169.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5756174.png)
![N-cyclopropyl-6-ethyl-2-({4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5756175.png)


![N-(4-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5756196.png)


![3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5756253.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5756260.png)